molecular formula C25H24FN2O4P B11403777 Dimethyl {2-(diphenylmethyl)-5-[(4-fluorobenzyl)amino]-1,3-oxazol-4-yl}phosphonate

Dimethyl {2-(diphenylmethyl)-5-[(4-fluorobenzyl)amino]-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11403777
M. Wt: 466.4 g/mol
InChI Key: RMNWTOSWNKHSDC-UHFFFAOYSA-N
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Description

DIMETHYL [2-(DIPHENYLMETHYL)-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a phosphonate group, a diphenylmethyl moiety, and a fluorophenylmethylamino group

Preparation Methods

The synthesis of DIMETHYL [2-(DIPHENYLMETHYL)-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE involves multiple steps, typically starting with the preparation of the oxazole ring. The synthetic route often includes the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Diphenylmethyl Group: This step involves the use of diphenylmethanol or its derivatives, often through a Friedel-Crafts alkylation reaction.

    Attachment of the Fluorophenylmethylamino Group: This step typically involves nucleophilic substitution reactions using fluorophenylmethylamine.

    Phosphonate Group Introduction:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

DIMETHYL [2-(DIPHENYLMETHYL)-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens, amines, or alkylating agents, leading to the formation of substituted products.

    Hydrolysis: The phosphonate group can undergo hydrolysis under acidic or basic conditions, leading to the formation of phosphonic acid derivatives.

Scientific Research Applications

DIMETHYL [2-(DIPHENYLMETHYL)-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of DIMETHYL [2-(DIPHENYLMETHYL)-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The phosphonate group can mimic phosphate groups in biological systems, allowing it to interfere with phosphorylation processes, which are critical in many cellular pathways.

Comparison with Similar Compounds

DIMETHYL [2-(DIPHENYLMETHYL)-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE can be compared with other oxazole derivatives and phosphonate-containing compounds. Similar compounds include:

    Dimethyl [2-(diphenylmethyl)-5-{[(1S)-1-phenylethyl]amino}-1,3-oxazol-4-yl]phosphonate: Shares a similar oxazole and phosphonate structure but with different substituents.

    4-(Dimethylamino)phenyldiphenylphosphine: Contains a phosphine group instead of a phosphonate, leading to different reactivity and applications.

    Oxazole derivatives: Various oxazole compounds with different substituents, each with unique chemical and biological properties.

Properties

Molecular Formula

C25H24FN2O4P

Molecular Weight

466.4 g/mol

IUPAC Name

2-benzhydryl-4-dimethoxyphosphoryl-N-[(4-fluorophenyl)methyl]-1,3-oxazol-5-amine

InChI

InChI=1S/C25H24FN2O4P/c1-30-33(29,31-2)25-24(27-17-18-13-15-21(26)16-14-18)32-23(28-25)22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16,22,27H,17H2,1-2H3

InChI Key

RMNWTOSWNKHSDC-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=C(OC(=N1)C(C2=CC=CC=C2)C3=CC=CC=C3)NCC4=CC=C(C=C4)F)OC

Origin of Product

United States

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